molecular formula C4H6O4Pb<br>(CH3COO)2Pb<br>C4H6O4P B147946 Lead acetate CAS No. 301-04-2

Lead acetate

Cat. No. B147946
Key on ui cas rn: 301-04-2
M. Wt: 267 g/mol
InChI Key: PNZVFASWDSMJER-UHFFFAOYSA-N
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Patent
US06819540B2

Procedure details

Lead acetate hydrate, Pb(CH3COO)2H2O, is dissolved in 2-methoxyethanol and is dehydrated at 110° C. under vacuum to provide lead acetate. A solution of zirconium n-propoxide, Zr(n-OC3H7)4, and titanium isopropoxide, Ti(i-OC3H7)4 in 2-methoxyethanol is prepared. The zirconium-titanium solution is then added to the lead acetate solution and the mixture is refluxed for 2 to 3 hours at 100° C. and is then distilled to provide a PZT polymer precursor of the formula Pb(Zr0.52Ti0 48)O3.
Name
Lead acetate hydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Pb(CH3COO)2H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[C:2]([O-:5])(=[O:4])[CH3:3].[Pb+2:6].[C:7]([O-:10])(=[O:9])[CH3:8]>COCCO>[C:2]([O-:5])(=[O:4])[CH3:3].[Pb+2:6].[C:7]([O-:10])(=[O:9])[CH3:8] |f:0.1.2.3,5.6.7|

Inputs

Step One
Name
Lead acetate hydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C(C)(=O)[O-].[Pb+2].C(C)(=O)[O-]
Name
Pb(CH3COO)2H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is dehydrated at 110° C. under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)[O-].[Pb+2].C(C)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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